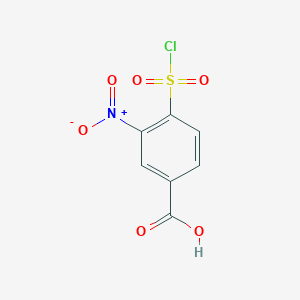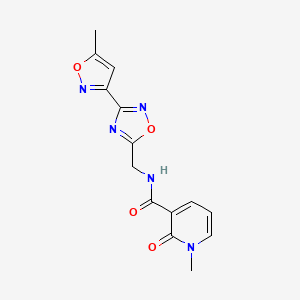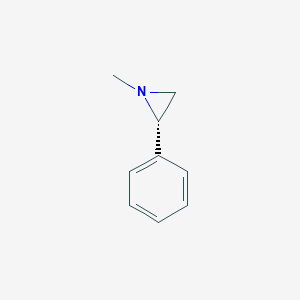![molecular formula C17H13F2N3O2 B2491425 (E)-2-{[2-(2,4-difluorophenoxy)-3-pyridinyl]carbonyl}-3-(dimethylamino)-2-propenenitrile CAS No. 1164505-67-2](/img/structure/B2491425.png)
(E)-2-{[2-(2,4-difluorophenoxy)-3-pyridinyl]carbonyl}-3-(dimethylamino)-2-propenenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-{[2-(2,4-difluorophenoxy)-3-pyridinyl]carbonyl}-3-(dimethylamino)-2-propenenitrile is a useful research compound. Its molecular formula is C17H13F2N3O2 and its molecular weight is 329.307. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Synthesis of Linear Dienes and Trienes : Junek, Stolz, and Schmidt (1971) reported that monomeric and dimeric malononitrile condense with dimethylamino phenyl propenone to form linear dienes and trienes, representing an intermediate in the formation of pyridones from enamine ketones and cyanoacetamide (Junek, Stolz, & Schmidt, 1971).
Formation of Cyclopentenones : Šafár̆, Považanec, Zalibera, and Berkeš (1993) discussed how (E)-2-Formyl-3-(2-furyl)propenenitrile reacts with primary aromatic amines to form various propenenitriles, indicating its potential in synthesizing cyclopentenones (Šafár̆ et al., 1993).
Quadratic Optical Nonlinearities : Coe et al. (2003) studied compounds with dimethylamino electron donor groups, highlighting their potential in optical nonlinear applications (Coe et al., 2003).
Interaction with Tetrafluoroallene : Banks, Haszeldine, and Myerscough (1972) explored the reaction of tetrafluoroallene with perfluoro-(2,4-dimethyl-3-oxa-2,4-diazapentane), offering insights into novel chemical interactions and synthesis pathways (Banks, Haszeldine, & Myerscough, 1972).
Studying Isomers and Conformers : Pigošová et al. (2005) investigated the isomers and conformers of enamines, providing valuable data for understanding the structural dynamics of similar compounds (Pigošová et al., 2005).
Antioxidant Properties Study : Wijtmans et al. (2004) synthesized and studied a series of 6-substituted-2,4-dimethyl-3-pyridinols, revealing their significant antioxidant properties (Wijtmans et al., 2004).
Analytical and Environmental Applications
Fluorescent Probe for Carbonyl Compounds : Houdier et al. (2000) developed a new molecular probe for measuring carbonyl compounds in water samples, indicating potential applications in environmental monitoring (Houdier et al., 2000).
Cyclic Voltammetry Studies : Matsubara and Ford (1976) used cyclic voltammetry to study the reactions and properties of ruthenium ammine complexes, providing a method to analyze similar compounds (Matsubara & Ford, 1976).
Advanced Materials and Catalysis
Pyridinium-Derived N-Heterocyclic Carbene Complexes : Owen, Labinger, and Bercaw (2004) synthesized and analyzed various platinum complexes with pyridinium-derived N-heterocyclic carbene ligands, exploring their potential in catalysis and material science (Owen, Labinger, & Bercaw, 2004).
Electron Transfer in Ruthenium Clusters : Salsman, Ronco, Londergan, and Kubiak (2006) investigated the electron-transfer rates in oxo-centered triruthenium clusters, which could have implications in developing advanced materials (Salsman et al., 2006).
Photoluminescent and Magnetic Properties : Pointillart et al. (2009) explored the photoluminescent and magnetic properties of certain radical cation salts containing poly(beta-diketonate) rare earth complexes, indicating their potential in advanced optical and magnetic applications (Pointillart et al., 2009).
Propriétés
IUPAC Name |
(E)-2-[2-(2,4-difluorophenoxy)pyridine-3-carbonyl]-3-(dimethylamino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O2/c1-22(2)10-11(9-20)16(23)13-4-3-7-21-17(13)24-15-6-5-12(18)8-14(15)19/h3-8,10H,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSCRVKIRLVCNU-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)C1=C(N=CC=C1)OC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)C1=C(N=CC=C1)OC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{[(Tert-butoxy)carbonyl]amino}-3-(2-chloro-6-methylpyridin-4-yl)propanoic acid](/img/structure/B2491342.png)

![2-{4-[2-(Ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2491344.png)

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2491349.png)
![Ethyl 2-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2491353.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2491354.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2491355.png)
![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide](/img/structure/B2491358.png)
![N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2491359.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2491360.png)

![N-[(3-bromophenyl)methoxy]thian-4-imine](/img/structure/B2491364.png)

